Resiniferatoxin

TRPV1 Agonist Potency Pain Research

Choose Resiniferatoxin (RTX) for its unmatched, irreversible TRPV1-targeted analgesia. Unlike transient capsaicin agonists, RTX's unique binding mode confers a 60-1000x potency advantage, enabling permanent pain fiber ablation and months-long relief from a single intrathecal or intra-articular dose. This 'molecular scalpel' action, validated in Phase I/II cancer pain trials, is irreplaceable for preclinical models of chronic pain and translational non-opioid therapeutic development. Source the gold-standard reference compound with a defined 0.15 nM EC50 and proven, formulation-enabled stability.

Molecular Formula C37H40O9
Molecular Weight 628.7 g/mol
CAS No. 57444-62-9
Cat. No. B1680534
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameResiniferatoxin
CAS57444-62-9
Synonymseciniferatoxin
resiniferatoxin
RTX diterpene
Molecular FormulaC37H40O9
Molecular Weight628.7 g/mol
Structural Identifiers
SMILESCC1CC2(C3C4C1(C5C=C(C(=O)C5(CC(=C4)COC(=O)CC6=CC(=C(C=C6)O)OC)O)C)OC(O3)(O2)CC7=CC=CC=C7)C(=C)C
InChIInChI=1S/C37H40O9/c1-21(2)35-17-23(4)37-27(33(35)44-36(45-35,46-37)19-24-9-7-6-8-10-24)14-26(18-34(41)30(37)13-22(3)32(34)40)20-43-31(39)16-25-11-12-28(38)29(15-25)42-5/h6-15,23,27,30,33,38,41H,1,16-20H2,2-5H3/t23-,27+,30-,33-,34-,35-,36-,37-/m1/s1
InChIKeyDSDNAKHZNJAGHN-MXTYGGKSSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Resiniferatoxin (RTX, CAS 57444-62-9) for TRPV1 Research and Pain Therapeutic Development


Resiniferatoxin (RTX) is a naturally occurring daphnane diterpene and a highly potent agonist of the transient receptor potential vanilloid 1 (TRPV1) ion channel [1]. Functionally classified as an ultrapotent capsaicin analog, RTX shares the same binding site on the TRPV1 receptor but exhibits significantly higher potency and a distinct pharmacological profile [2]. Unlike simple agonists, RTX acts as a 'molecular scalpel,' capable of inducing prolonged desensitization and, at higher doses, selective ablation of TRPV1-positive sensory neurons [3]. This dual capability underpins its current investigation in clinical trials for diverse pain indications, including intractable cancer pain and osteoarthritis, as a non-opioid analgesic [4].

Why Resiniferatoxin Cannot Be Substituted with Capsaicin or Other TRPV1 Agonists


In-class substitution among TRPV1 agonists is not viable due to profound quantitative and qualitative differences in their pharmacological action. While capsaicin, the prototypical TRPV1 agonist, acts as a transient irritant with low potency, RTX's unique binding mode [1] confers an ultrapotent EC50 that is several hundred to a thousand times lower [2]. This difference in potency translates directly to a distinct therapeutic window, allowing for targeted, long-lasting analgesia without the initial severe pain and neurogenic inflammation associated with high-dose capsaicin [3]. Furthermore, the potential for permanent nerve ablation, a key feature of RTX's 'molecular scalpel' effect, is not achievable with capsaicin or other less potent analogs, precluding their use in indications requiring long-term or permanent pain relief from a single intervention [4].

Quantitative Evidence Differentiating Resiniferatoxin from its Analogs and Alternatives


Ultrapotent TRPV1 Agonism: Resiniferatoxin (RTX) vs. Capsaicin EC50 Comparison

Resiniferatoxin (RTX) demonstrates an ultrapotent agonism at the TRPV1 receptor compared to capsaicin. In a heterologous expression system using mouse TRPV1, the EC50 for RTX was determined to be 0.15 ± 0.04 nM, whereas the EC50 for capsaicin was 9.1 ± 1.2 nM [1]. This represents an approximately 60-fold difference in potency. A separate study using recombinant human TRPV1 expressed in SH-SY5Y neuroblastoma cells reported an EC50 of 0.9 nM for RTX and 2.9 nM for capsaicin [2].

TRPV1 Agonist Potency Pain Research

Differential Binding Mode: Resiniferatoxin (RTX) vs. Capsaicin at the TRPV1 Binding Site

Computational refinement of cryo-EM data revealed that RTX and capsaicin, while sharing the same binding pocket, engage in a different pattern of interactions with the TRPV1 channel [1]. RTX forms a more extensive network of hydrophobic contacts and is predicted to have a higher binding affinity. Analysis of the binding mode suggested specific residue interactions that are critical for RTX's ultrapotent and long-lasting effect, a feature not fully captured by capsaicin's binding pose [1]. This differential binding is further supported by studies with 5'-halogenated RTX analogs, which shift the pharmacological profile from agonism to antagonism, a phenomenon not observed with capsaicin halogenation [2].

TRPV1 Pharmacology Ligand Binding Structural Biology

Sustained In Vivo Analgesic Efficacy: Single-Dose RTX vs. Repeated-Dose Opioids in Canine Osteoarthritis

In a companion canine model of naturally occurring osteoarthritis, a single intra-articular injection of 10 µg RTX produced clinically meaningful pain relief, as assessed by owner questionnaires and objective gait analysis, with effects lasting for a median duration of 150 days (range: 58 to >254 days) [1]. This long-acting profile contrasts sharply with standard-of-care analgesics like oral non-steroidal anti-inflammatory drugs (NSAIDs) or opioids, which require daily or multiple-times-daily dosing to manage chronic pain [2].

Osteoarthritis Pain Management In Vivo Efficacy

Opioid-Sparing Effect in Refractory Cancer Pain: Intrathecal RTX vs. Conventional Medical Management

In a first-in-human, open-label Phase 1 study of 19 patients with intractable cancer pain, a single intrathecal dose of RTX resulted in a 57% reduction in opioid consumption (measured in morphine equivalents) and a 38% reduction in worst pain intensity (NRS score from 8.4±0.4 to 5.2±0.6) at 15 days post-treatment [1]. This outcome is notable compared to the escalating opioid requirements and persistent high pain scores typically observed in this patient population under conventional medical management [1].

Cancer Pain Opioid-Sparing Intrathecal Analgesia

Enhanced Formulation Stability: Protective Gas-Enriched RTX Solution vs. Standard Solvents

Resiniferatoxin in standard solvents (e.g., ethanol, DMSO) is known for its instability at ambient temperatures and its tendency to adhere to polymeric surfaces [1]. A patented solution overcomes these limitations by dissolving RTX in a body-compatible solvent containing a protective gas (e.g., nitrogen, argon) at a concentration of at least 1 wt% of its saturation amount [1]. This formulation enhances storage stability, allowing the solution to remain stable for several months at ambient temperature (up to +25°C) and significantly reduces loss due to surface adsorption [1].

Drug Formulation Stability Pharmaceutical Development

Optimal Application Scenarios for Resiniferatoxin in Scientific Research and Drug Development


Investigating Long-Term TRPV1 Desensitization and Neuronal Ablation

RTX is the gold-standard tool for studies requiring sustained or permanent inactivation of TRPV1-expressing nociceptors. Its 60-fold higher potency compared to capsaicin [1] and its unique, extensive binding mode [2] enable a 'molecular scalpel' effect that cannot be replicated with other agonists. This is essential for creating long-term pain relief models and investigating the role of TRPV1-positive neurons in chronic conditions.

Developing Non-Opioid, Single-Administration Analgesics for Refractory Pain

RTX is uniquely positioned for developing therapeutics targeting intractable pain states where conventional treatments fail. Clinical evidence demonstrates that a single intrathecal dose can provide significant pain relief and reduce opioid use in advanced cancer patients [1]. Similarly, a single intra-articular injection provides months of analgesia in large animal osteoarthritis models [2]. This differentiates it from other TRPV1 agonists and analgesics that require repeated or continuous administration.

Enabling Precise Formulation and Handling for Ultra-Potent Compounds

The development of stable, ready-to-use RTX formulations, such as those using protective gas-enriched solvents [1], addresses the critical challenge of handling an ultrapotent, unstable molecule. This is a key enabler for both research applications and clinical translation, offering a distinct advantage over other labile TRPV1 ligands that lack such optimized formulations and require complex, imprecise thaw-and-use procedures.

Benchmarking and Validating Novel TRPV1 Modulators

Given its well-characterized, ultrapotent agonism (EC50 = 0.15 nM on mouse TRPV1) [1] and defined structural binding mode [2], RTX serves as an essential reference standard for characterizing the potency, efficacy, and binding kinetics of new TRPV1 agonists or antagonists. Its use as a comparator provides a quantitative benchmark that is more robust and informative than using capsaicin alone.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Resiniferatoxin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.